molecular formula C21H16N2O3S2 B2497196 N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895456-74-3

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No.: B2497196
CAS No.: 895456-74-3
M. Wt: 408.49
InChI Key: JFQWNLXHMXQXBB-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide is a synthetic heterocyclic compound designed for research applications, featuring a thiazole core functionalized with naphthalene and phenylsulfonylacetamide groups. The thiazole ring is a recognized privileged scaffold in medicinal chemistry, present in numerous compounds with a broad spectrum of biological activities . The specific molecular architecture of this compound, which combines an electron-rich thiazole, a planar naphthalene system for potential hydrophobic interactions, and a phenylsulfonyl group, makes it a valuable intermediate for researchers investigating structure-activity relationships in drug discovery. Compounds based on the 2-aminothiazole framework have been identified as promising scaffolds for developing novel therapeutic agents, with documented research into their anticancer and anti-inflammatory potential . For instance, structurally related N-acylated 2-aminobenzothiazoles bearing naphthalene moieties have been reported to demonstrate potent activity in suppressing the generation of prostaglandin E2 (PGE2), a key mediator of inflammation . Similarly, other 2-aminothiazole derivatives have shown nanomolar inhibitory activity against various human cancer cell lines in research models . The presence of the phenylsulfonyl group further adds to its versatility as a synthetic target, as similar sulfonamide-containing structures are often explored for their interactions with biological targets . This compound is intended for use in chemical biology and pharmaceutical research, including but not limited to target identification, mechanistic studies, and as a building block for the synthesis of more complex chemical libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)18-8-2-1-3-9-18)23-21-22-19(13-27-21)17-11-10-15-6-4-5-7-16(15)12-17/h1-13H,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQWNLXHMXQXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with a thioamide under basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the Phenylsulfonyl Group: This step might involve sulfonylation using a sulfonyl chloride in the presence of a base.

    Final Assembly: The final compound is obtained by acylation of the thiazole derivative with a suitable acylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Structural Analysis and Key Features

The compound features a 4-fluorophenyl-piperazine moiety, a 4-oxo-4H-pyran ring, and an acetamido-acetate ester group. Its molecular formula is C₂₂H₂₆F₃N₃O₆ , with a molecular weight of ~447.5 g/mol . The presence of multiple functional groups (ester, amide, ether) suggests potential reactivity in nucleophilic substitution, hydrolysis, and cyclization reactions.

2.1. General Reaction Scheme for Piperazine-Pyran Derivatives

For structurally similar compounds (e.g., CAS 898456-59-2 ), synthesis typically involves:

  • Esterification : Formation of ester precursors (e.g., ethyl 2-(phenyloxy)acetate derivatives).

  • Piperazine Substitution : Incorporation of a piperazine ring substituted with a fluorophenyl group.

  • Pyran Ring Formation : Construction of the 4-oxo-4H-pyran core via cyclization.

  • Acetamido Group Installation : Introduction of the acetamido functionality through amide coupling.

Step Reagents/Conditions Key Reaction
1 Ethyl bromoacetate, baseEsterification
2 Piperazine, fluorophenyl reagentPiperazine substitution
3 Aldehydes/ketones, acid catalystPyran ring cyclization
4 Acetamide, coupling agentAmide bond formation

Ester Hydrolysis

Ethyl esters in the compound may undergo hydrolysis under basic conditions (e.g., aqueous NaOH) to yield carboxylic acids.

Amide Bond Formation

The acetamido group likely forms via nucleophilic acyl substitution between an amine and an activated carboxylic acid derivative (e.g., using coupling agents like DCC or HATU).

Pyran Ring Stability

The 4-oxo-4H-pyran ring may participate in Michael addition or electrophilic aromatic substitution reactions, depending on reaction conditions.

Challenges and Considerations

  • Structural Complexity : The compound’s multi-ring system requires precise control of reaction conditions to avoid side reactions.

  • Steric Effects : The bulky fluorophenyl-piperazine group may hinder certain transformations.

  • Regioselectivity : Cyclization steps (e.g., pyran ring formation) demand careful catalyst selection to direct regiochemistry.

Comparative Analysis of Fluorophenyl Substituents

Feature 2-Fluorophenyl Derivative (CAS 898456-59-2) 4-Fluorophenyl Variant
Electron-Withdrawing Moderate (ortho-fluoro effect)Stronger (para-fluoro)
Lipophilicity HighHigher
Synthetic Accessibility Documented Limited data available

Scientific Research Applications

Medicinal Chemistry

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated minimum inhibitory concentration (MIC) values that were lower than those of traditional antibiotics like linezolid.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In comparative studies, it showed a notable reduction in cell viability at concentrations exceeding 10 µM, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promise as an inhibitor of α-glucosidase and acetylcholinesterase, enzymes that are critical in the management of Type 2 diabetes mellitus and Alzheimer’s disease, respectively .

Material Science

In industrial applications, this compound is utilized as a building block in the synthesis of more complex molecules. Its unique chemical structure allows for modifications that can lead to new materials with desirable properties.

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against multidrug-resistant pathogens. The results indicated that the compound had a significant effect on MRSA strains, with MIC values suggesting it could be developed as a new antibiotic option .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study assessing cytotoxicity, this compound was tested on various cancer cell lines. It was found to reduce cell viability significantly at higher concentrations, supporting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide and related compounds from the evidence:

Compound Name (Reference) Thiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 4-(Naphthalen-2-yl) 2-(Phenylsulfonyl) ~438 (estimated) Not reported Hypothesized enzyme inhibition (e.g., MMPs, cytohesins)
Compound 13 () 4-(p-Tolyl) 2-(4-(4-Methoxyphenyl)piperazin-1-yl) 422.54 289–290 MMP inhibition
Compound 14 () 4-(p-Tolyl) 2-(4-(4-Chlorophenyl)piperazin-1-yl) 426.96 282–283 MMP inhibition
Compound 54 () 4-(Triazole-phenyl) 2-(Phenylsulfonyl) ~490 (estimated) 204–206 Cytohesin inhibition
Compound 6m () N-(4-Chlorophenyl) 2-(Triazole-naphthyloxy) 393.11 Not reported Antimicrobial potential
Compound 9a () 4-(4-Chlorothiophenyl) 2-(Pyrrolylsulfamoyl) ~538 (C₁₉H₁₄N₆O₈S₂) 135–137 Antimicrobial activity

Key Observations:

Structural Variations: Thiazole Substituents: The naphthalen-2-yl group in the target compound confers greater aromatic bulk compared to simpler aryl groups (e.g., p-tolyl in ). This may enhance π-π stacking interactions in enzyme binding pockets . Acetamide Side Chains: The phenylsulfonyl group distinguishes the target compound from piperazine derivatives () and sulfamoyl groups (). Sulfonyl groups are known to improve metabolic stability but may reduce solubility compared to basic piperazine moieties .

Biological Activity Trends :

  • Piperazine-containing analogs () exhibit MMP inhibitory activity, likely due to their ability to chelate zinc ions in enzyme active sites. The phenylsulfonyl group in the target compound and Compound 54 () may instead target sulfur-binding pockets or disrupt protein-protein interactions .
  • Thiophenyl and chlorophenyl substituents () correlate with antimicrobial activity, suggesting that the naphthalene group in the target compound could similarly enhance interactions with bacterial membranes or enzymes .

Physicochemical Properties :

  • Melting points for thiazole-acetamides generally range from 135°C to 300°C, influenced by substituent polarity and crystallinity. The phenylsulfonyl group in the target compound may elevate its melting point compared to less polar analogs .
  • Molecular weights vary significantly; the naphthalene group increases the target compound’s weight (~438 g/mol) relative to simpler aryl derivatives (e.g., 422.54 g/mol for Compound 13) .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

  • Step 1 : Condensation of 2-aminothiazole derivatives with naphthalene-2-carbaldehyde under acidic conditions to form the 4-(naphthalen-2-yl)thiazol-2-amine intermediate.
  • Step 2 : Reaction with 2-(phenylsulfonyl)acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide-sulfonyl moiety .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction kinetics .
  • Yield Optimization : Temperature control (0–25°C) and slow addition of reagents minimize side reactions like sulfone overoxidation .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : Assign peaks for the naphthalene protons (δ 7.5–8.5 ppm), thiazole C-H (δ 7.2–7.4 ppm), and sulfonyl group (distinct splitting patterns) .
  • X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) is recommended for resolving complex substituent orientations .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]+ ~465 Da) and fragmentation patterns .

Q. What initial biological assays are suitable for screening its pharmacological activity?

Prioritize assays based on structural analogs:

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the sulfonyl group’s electrophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

Common issues and solutions:

  • Problem : Incomplete acylation of the thiazole amine. Solution : Use a coupling agent like EDCI/HOBt to activate the carboxylic acid .
  • Problem : Sulfonyl group degradation. Solution : Replace DMF with DCM to avoid high-temperature side reactions .
  • Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and HPLC .

Q. How to address contradictory IC50 values in anticancer studies across different cell lines?

Potential factors to investigate:

  • Cellular Uptake : Measure intracellular concentrations via LC-MS to correlate with efficacy .
  • Metabolic Stability : Test compound stability in liver microsomes; sulfonamides often exhibit CYP450-mediated degradation .
  • Target Selectivity : Perform kinome profiling to identify off-target interactions that may explain variability .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Combine docking and dynamics simulations:

  • Docking : Use AutoDock Vina to model interactions with targets like EGFR or PARP, focusing on the sulfonyl group’s role in hydrogen bonding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments .
  • Pharmacophore Mapping : Highlight essential features (e.g., thiazole’s π-π stacking, sulfonyl’s electrostatic potential) .

Q. How to analyze and mitigate batch-to-batch variability in crystallinity?

Strategies for reproducibility:

  • Recrystallization : Use ethanol/water mixtures (70:30) at 4°C for slow crystal growth .
  • Polymorph Screening : Test solvents like acetonitrile or ethyl acetate to isolate stable forms .
  • PXRD : Compare diffraction patterns with reference data to confirm phase purity .

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